molecular formula C23H21NO2 B590256 [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1320363-48-1

[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B590256
CAS No.: 1320363-48-1
M. Wt: 343.426
InChI Key: YPRJGJFJMZOUSH-UHFFFAOYSA-N
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Scientific Research Applications

(±)-JWH 073 N-(3-hydroxybutyl) metabolite has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of the compound (+/-)-JWH 073 N-(3-hydroxybutyl) metabolite, also known as [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanoneIt’s known that indole derivatives, which this compound is a part of, have a wide range of biological targets due to their diverse biological activities .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

The compound is a metabolite of fatty acid oxidation, a biochemical pathway that is evolutionarily preserved and can alternate with glucose under conditions of fuel and food deficiency . It’s also known that 3-hydroxybutyrate (3-HB), a key component of this compound, can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate .

Pharmacokinetics

It’s known that 3-hb, a component of this compound, is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose .

Result of Action

It’s known that 3-hb, a component of this compound, has a number of beneficial effects, including inhibiting lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . It also acts to preserve muscle protein during systemic inflammation .

Action Environment

It’s known that 3-hb, a component of this compound, can have its effects influenced by factors such as exercise and caloric restriction .

Biochemical Analysis

Biochemical Properties

The compound [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone plays a significant role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. It primarily interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that modulate various physiological processes. The interaction of this compound with these receptors leads to the activation or inhibition of downstream signaling pathways, affecting neurotransmitter release and other cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and the specific signaling pathways involved. In neuronal cells, this compound can influence cell signaling pathways, including those related to neurotransmitter release, synaptic plasticity, and neuroprotection. It has been shown to modulate gene expression, leading to changes in the production of proteins involved in cell survival, apoptosis, and metabolism . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors. Upon binding to the CB1 or CB2 receptors, it induces conformational changes that activate or inhibit associated G-proteins. This leads to the modulation of adenylate cyclase activity, resulting in changes in cyclic AMP (cAMP) levels. The compound can also influence ion channel activity, such as calcium and potassium channels, further affecting cellular excitability and signaling . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

The metabolic pathways of this compound involve various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and carboxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, such as fatty acid-binding proteins (FABPs), which facilitate its transport to specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and interactions with target molecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and modulate their activity. The subcellular distribution of this compound can also affect its stability and degradation, influencing its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-JWH 073 N-(3-hydroxybutyl) metabolite involves the oxidation of the aminoalkyl chain of JWH 073. This process is typically carried out using human liver microsomes in vitro . The exact reaction conditions and reagents used in the synthesis are not widely documented in the available literature.

Industrial Production Methods

The compound is primarily used for research and forensic applications, and its production is likely carried out in specialized laboratories under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(±)-JWH 073 N-(3-hydroxybutyl) metabolite undergoes various chemical reactions, including:

    Oxidation: The primary reaction involved in its formation from JWH 073.

    Substitution: Possible substitution reactions, particularly involving the hydroxyl group.

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving (±)-JWH 073 N-(3-hydroxybutyl) metabolite include:

Major Products

The major product formed from the oxidation of JWH 073 is (±)-JWH 073 N-(3-hydroxybutyl) metabolite itself. Further reactions could lead to various derivatives, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-JWH 073 N-(3-hydroxybutyl) metabolite is unique due to its specific metabolic pathway and the presence of the hydroxyl group on the butyl chain. This structural feature distinguishes it from other synthetic cannabinoids and their metabolites, potentially leading to different pharmacological effects and metabolic profiles .

Properties

IUPAC Name

[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRJGJFJMZOUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016929
Record name JWH-073 N-(3-Hydroxybutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320363-48-1
Record name JWH-073 N-(3-Hydroxybutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Can (+/-)-JWH-073 and its metabolites, like the N-(3-hydroxybutyl) metabolite, be detected in biological samples like equine urine?

A1: Yes, the research abstract specifically states that (+/-)-JWH-073 and its N-(3-hydroxybutyl) metabolite were successfully extracted from equine urine and detected by LC-MS/MS. [] This suggests that this analytical technique is suitable for detecting the presence of these compounds in biological matrices.

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